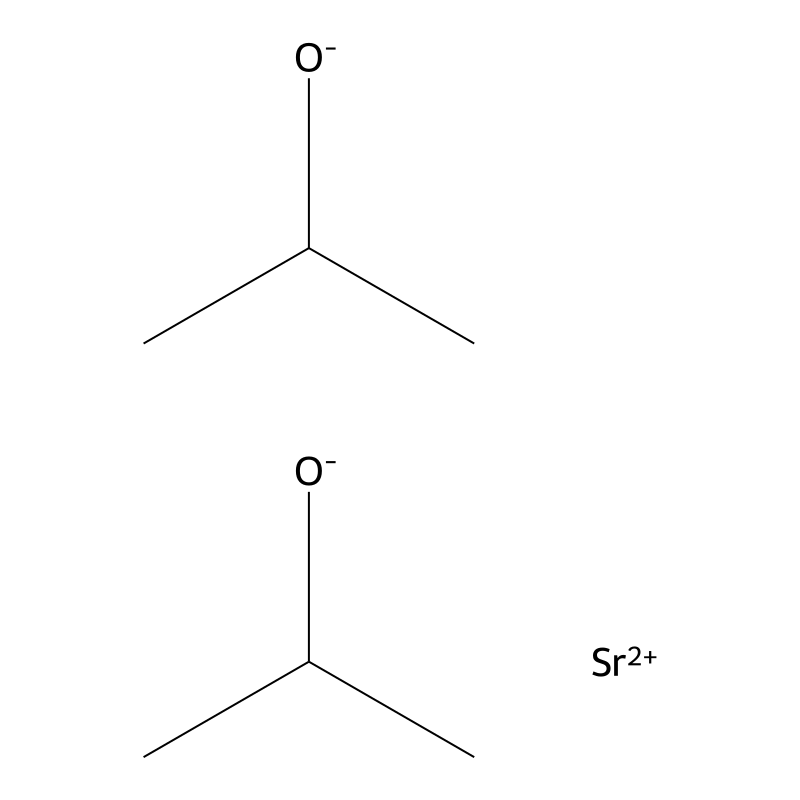

Strontium isopropoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Strontium-Based Materials

Strontium isopropoxide serves as a precursor for the synthesis of various strontium-containing materials. These materials hold promise for applications in diverse fields like electronics, catalysis, and optics.

Strontium Oxide (SrO)

Strontium oxide is a versatile material with applications in high-temperature superconductors, solid oxide fuel cells, and optical coatings. Strontium isopropoxide readily decomposes to strontium oxide under controlled conditions [].

Strontium Hydroxide (Sr(OH)2)

This compound finds use in phosphors, fire retardants, and Portland cement. Strontium isopropoxide reacts with water to form strontium hydroxide [].

Strontium Carbonate (SrCO3)

Strontium carbonate is used in the production of ferrites and ceramics. It can be synthesized through the reaction of strontium isopropoxide with carbon dioxide [].

Catalyst Applications

Strontium isopropoxide demonstrates catalytic activity in certain chemical reactions. Research explores its potential for applications like:

Ring-Opening Polymerization

Strontium isopropoxide can initiate the ring-opening polymerization of cyclic ethers, a process for creating various types of polymers [].

Organic Transformations

Studies have investigated the use of strontium isopropoxide as a catalyst for organic reactions such as aldol condensation and epoxide ring-opening [].

Research into Thin Films and Coatings

Strontium isopropoxide is a valuable precursor for depositing thin films and coatings of strontium-based materials. These films have potential applications in:

Electronic Devices

Strontium-containing thin films are being explored for use in transistors, capacitors, and other electronic components [].

Solar Cells

Research is underway to develop strontium-based perovskite materials for efficient solar cell technologies [].

Other Research Areas

Strontium isopropoxide finds use in various other scientific research areas, including:

Strontium isopropoxide is an organometallic compound with the molecular formula and a molar mass of 205.79 g/mol. It appears as an off-white powder and is known for its solubility in various organic solvents, particularly alcohols, ketones, and ethers . This compound is sensitive to moisture and should be stored under controlled conditions to prevent hydrolysis. Strontium isopropoxide is primarily recognized for its role as a catalyst in organic synthesis, especially in polymerization reactions.

- Catalysis: It acts as a catalyst for the ring-opening polymerization of lactides and lactones. The compound facilitates the conversion of monomers into polymers with tailored properties .

- Alcohol Etherification: It can also catalyze reactions such as alcohol etherification and alkyne alcohol coupling, enhancing the efficiency of these processes .

The reactivity of strontium isopropoxide stems from its ability to generate active alkoxide species upon reaction with moisture or other nucleophiles.

Strontium isopropoxide can be synthesized through several methods:

- Direct Reaction with Isopropanol: The most common method involves heating metallic strontium with isopropanol in an inert atmosphere. This reaction produces strontium isopropoxide along with hydrogen gas .

- Solvent-Assisted Methods: Variations of solvent-assisted synthesis can also be employed to enhance yield and purity by controlling reaction conditions more precisely.

Strontium isopropoxide has several notable applications:

- Catalyst for Polymerization: It is widely used as a catalyst for the ring-opening polymerization of lactones and lactides, leading to the production of well-defined polyesters with specific molecular weights .

- Materials Science: The compound serves as a precursor for synthesizing strontium-doped materials, such as strontium titanate and perovskite structures, which are crucial in electronics and photonics.

- Organic Synthesis: Its catalytic properties extend to various organic transformations, making it valuable in synthetic chemistry.

Studies focusing on the interactions of strontium isopropoxide primarily emphasize its catalytic behavior. Research indicates that it can effectively initiate polymerization processes, demonstrating unique kinetics depending on the type of lactone used. Interaction studies often involve analyzing the resulting polymer's molecular weight distribution and reactivity profiles .

Strontium isopropoxide shares similarities with several other alkaline earth metal alkoxides. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Calcium isopropoxide | Similar catalytic properties in polymerization | |

| Barium isopropoxide | Higher reactivity; used in ceramics | |

| Magnesium isopropoxide | Less stable; often used in organometallic synthesis |

Uniqueness

Strontium isopropoxide stands out due to its high activity as a catalyst for specific types of polymerizations (e.g., lactide). Its ability to produce well-defined polymers with controlled molecular weight distributions differentiates it from other similar compounds. Furthermore, its role in producing strontium-doped materials enhances its significance in advanced material applications.

Combustion synthesis has emerged as a powerful method for preparing strontium-containing alkoxide precursors through high-temperature, rapid reactions. The combustion synthesis process involves exothermic reactions between metal nitrates and organic fuels, producing metal oxides that can subsequently be converted to alkoxide precursors [5] [6].

The optimal conditions for strontium oxide formation via combustion synthesis occur at a molar ratio of strontium nitrate to urea of 1:1 at 1000°C for 5 minutes [5]. This reaction involves the exothermic reaction of an organic fuel (urea) with strontium nitrate, producing strontium oxide through reduction processes. The balanced combustion reaction can be represented as:

2Sr(NO₃)₂ + 3NH₂-CO-NH₂ → 2SrO + 2NO₂ + 3CO₂ + 3N₂ + 2NH₃ + 3H₂O [5]

The combustion temperature reaches approximately 1350°C, with flame temperatures ranging from 700 to 1500°C depending on the specific reactants used [6] [7]. The presence of urea as a fuel enables the production of strontium oxide powders in remarkably short reaction times, typically within 5 minutes [5]. This rapid synthesis is particularly advantageous for industrial applications where time efficiency is paramount.

The combustion synthesis method offers several distinct advantages for alkoxide precursor preparation. The process produces very fine white powders with high surface areas, making them ideal for subsequent alkoxide formation reactions [5]. Additionally, the high reaction temperatures ensure complete conversion of precursor materials, eliminating residual impurities that could compromise the quality of the final alkoxide product.

Research has demonstrated that the combustion synthesis approach can be modified to include glucose as an additional fuel component, creating a modified low-temperature combustion synthesis method [8]. This variation allows for better control over reaction parameters and can produce precursor materials with enhanced reactivity for subsequent alkoxide formation.

Sol-Gel Processing for Thin-Film Fabrication

Sol-gel processing represents one of the most versatile and widely employed methodologies for strontium isopropoxide-based thin-film fabrication. This technique enables precise control over film composition, microstructure, and thickness through careful manipulation of hydrolysis and condensation reactions [9] [10] [11].

The sol-gel process for strontium-containing thin films typically involves the use of strontium alkoxide precursors in combination with other metal alkoxides to create complex oxide systems. For strontium titanate thin films, researchers have successfully employed strontium 2-ethylhexanoate [Sr[CH₃(CH₂)₃CH(C₂H₅)CO₂]₂] combined with titanium(IV) isopropoxide Ti[OCH(CH₃)₂]₄ as precursors [10] [11].

The sol-gel processing procedure involves several critical steps for optimal thin-film formation. First, precursor solutions are prepared under controlled atmospheric conditions to prevent premature hydrolysis. The strontium alkoxide precursor is dissolved in appropriate solvents, typically alcohols, to create a homogeneous solution [12] [13]. Transparent and crack-free films are then fabricated on pre-cleaned substrates through spin-coating techniques.

Thermal treatment parameters play a crucial role in determining the final film properties. As-deposited films are typically amorphous, requiring annealing at temperatures between 450°C and 850°C to achieve crystallization [10] [11]. For strontium titanate films, crystalline cubic phase structures are obtained after annealing at 550°C for one hour in air, with grain sizes ranging from 26.4 to 35.2 nanometers depending on the specific annealing temperature [10].

The sol-gel methodology offers exceptional control over film thickness and uniformity. Single-coating processes can produce films with thicknesses of approximately 0.4 micrometers, while multiple coating cycles enable the fabrication of thicker films with maintained uniformity [14]. The process also allows for the incorporation of dopants and the creation of complex multi-component oxide systems through careful precursor selection.

For strontium bismuth tantalate ferroelectric films, researchers have developed single alkoxide sol-gel precursor solutions using 2-methoxyethanol as the solvent system [12] [15]. These precursors demonstrate excellent chemical homogeneity, as evidenced by nuclear magnetic resonance spectroscopy showing only one set of alkoxy groups, indicating uniform chemical environments in solution [12].

Metal-Organic Chemical Vapor Deposition (MOCVD) Approaches

Metal-Organic Chemical Vapor Deposition represents a sophisticated approach for utilizing strontium isopropoxide as a precursor for high-quality thin-film deposition. The MOCVD process requires careful optimization of precursor volatility, thermal stability, and decomposition characteristics to achieve uniform film growth [16] [17] [18].

Single-source precursor development has been a major focus in MOCVD research involving strontium alkoxides. Heterometallic mixed-ligand complexes such as Sr₂Ti₂(β-diket)₄(OR)₈(ROH)ₓ have been investigated as potential single-source precursors for strontium titanate deposition [16]. However, mass-spectrometric studies reveal that these species do not function as true single-source precursors, as they release homometallic species during evaporation rather than maintaining stoichiometric composition.

The stability of alkoxide ligands significantly influences precursor performance in MOCVD applications. Historically, the first discovered representative of the heterometallic family, the secondary alkoxide derivative Sr₂Ti₂(thd)₄(O(i)Pr)₈, demonstrates unexpected instability, transforming in solution into Sr₂Ti(thd)₄(O(i)Pr)₄((i)PrOH) [16]. This transformation explains difficulties in maintaining correct stoichiometry when using isopropoxide precursors.

Primary alkoxide complexes, such as Sr₂Ti₂(thd)₄(OR)₈(ROH)₂ where R = Et, (n)Pr, also exhibit instability, yielding Sr₄Ti₂(thd)₄(OR)₈(ROH)₂ upon decomposition [16]. In contrast, the iso-derivative Sr₂Ti₂(thd)₄(O(i)Bu)₈ demonstrates superior solution stability and more uniform evaporation characteristics, making it suitable for long-term experiments under industrial process conditions.

Liquid injection MOCVD has emerged as a particularly effective approach for utilizing strontium alkoxide precursors. This technique accommodates precursors that may have limited volatility under conventional MOCVD conditions [19] [20]. The liquid injection method allows for precise control over precursor delivery rates and enables the use of more complex molecular precursors that might decompose under traditional sublimation conditions.

For strontium-tantalate and strontium-niobate systems, single-source alkoxide precursors [Sr{Ta(OEt)₅(dmae)}₂] and [Sr{Nb(OEt)₅(dmae)}₂] (where dmae = OCH₂CH₂NMe₂) have been successfully employed in both MOCVD and Atomic Layer Deposition applications [20]. These precursors demonstrate optimized decomposition temperatures for stoichiometric film formation, with optimal deposition conditions identified for both SrTa₂O₆ and SrNb₂O₆ phases.

The optimization of strontium titanate thin films through MOCVD has been extensively studied, with particular attention to mass flow rates and total gas flow rates [18]. Research has demonstrated significant improvements in film quality through systematic investigation of deposition parameters, including substrate temperature, precursor concentration, and carrier gas flow rates.

Co-precipitation and Hydrothermal Techniques

Co-precipitation methodologies offer an alternative approach for preparing strontium-containing materials that can subsequently be converted to alkoxide precursors or used directly in materials synthesis applications. This technique provides excellent control over particle size, morphology, and chemical composition through careful manipulation of precipitation conditions [21] [22].

The co-precipitation process for strontium-titanium systems involves the reaction of strontium hydroxide with titanium isopropoxide to produce powders with compositions SrₓTiO₂₊ₓ (where x = 0, 0.02, 0.11, 0.42, and 1) [21]. This method enables the preparation of materials across a wide compositional range, from pure titanium dioxide to stoichiometric strontium titanate.

Characterization studies reveal that strontium incorporation significantly influences the crystallization behavior of the resulting materials. Strontium is found to inhibit anatase crystallization, sintering, and transformation to rutile phases [21]. The presence of strontium leads to surface modification, with strontium preferentially deposited at anatase surfaces, resulting in decreased surface acidity and increased surface basicity.

For stoichiometric strontium titanate (x = 1), the co-precipitation method produces truly cubic perovskite phases at room temperature with high surface areas [21]. The surface of these materials is definitively basic, with predominantly strontium and oxygen ions exposed at the surface, along with hydrogen impurities distributed throughout the bulk structure.

Hydrothermal synthesis techniques have been successfully employed for the preparation of strontium-containing hexaferrite materials, demonstrating the versatility of solution-based methods for complex oxide synthesis [23]. The hydrothermal approach involves conducting reactions in autoclave systems at elevated temperatures, typically ranging from 120°C to 250°C, under autogenous pressure conditions.

The hydrothermal methodology offers several advantages for strontium compound synthesis. The technique provides enhanced crystal growth kinetics compared to conventional precipitation methods, resulting in materials with improved crystallinity and reduced defect concentrations [24]. Additionally, hydrothermal conditions enable the synthesis of metastable phases that may not be accessible through other preparation routes.

Research has demonstrated that alkali environment and metal ion concentrations significantly influence phase composition and grain growth during hydrothermal synthesis [23]. Initial alkali concentration serves as a key factor affecting phase composition, with suitable alkaline conditions enhancing ferrite nucleation while simultaneously inhibiting the formation of undesired by-products such as α-Fe₂O₃.

The strontium ion concentration plays a critical role in controlling nucleation behavior and final particle characteristics. Increased initial concentrations of strontium ions improve hexaferrite nucleation and reduce grain size, consequently affecting the magnetic performance of the resulting materials [23]. When ferric ion to strontium ion ratios are maintained constant, average grain size remains relatively stable with varying iron concentrations, attributed to high levels of strontium and hydroxyl ions in the reaction system.

Purification Strategies for High-Purity Applications

The purification of strontium isopropoxide to achieve high-purity specifications requires sophisticated separation and refinement techniques. Vacuum distillation represents the most widely employed industrial method for metal alkoxide purification, taking advantage of the relatively low boiling points characteristic of these compounds [25] [26] [27].

Vacuum distillation purification of metal alkoxides operates under reduced pressure conditions, typically ranging from 0.1 to 3 mmHg, with temperatures maintained between 132°C and 136°C [25]. This combination of reduced pressure and moderate temperature enables the separation of the desired alkoxide product from higher-boiling impurities while minimizing thermal decomposition.

The purification process involves several sequential steps to achieve ultra-high purity levels. Initial crude alkoxide materials are subjected to vacuum distillation, where the alkoxide vapors are selectively evaporated and subsequently condensed to form purified products [25]. The process can be repeated multiple times through rectification procedures to achieve impurity levels below 10 ppm (0.001% by mass).

Advanced purification strategies incorporate adsorption-based separation techniques to remove trace metallic impurities that may not be effectively separated through distillation alone [27]. Active mesoporous alumina adsorbents with high specific surface areas (450 m²/g) and purities exceeding 99.9% have been employed as selective adsorbents for removing transition metal impurities from alkoxide solutions.

The adsorption-vacuum distillation combined approach demonstrates superior performance compared to traditional vacuum distillation methods [27]. While conventional vacuum distillation can produce alkoxide products with visible green coloration indicating residual impurities, the combined adsorption-distillation process yields colorless, clear solutions characteristic of high-purity alkoxide materials.

Crystallization-based purification represents an alternative approach for achieving high-purity strontium isopropoxide. The compound exhibits a decomposition point at 130°C, which can be utilized for purification through controlled crystallization processes [2] [28]. This temperature represents a critical parameter for handling and processing, as heating beyond this point leads to decomposition rather than simple phase transitions.

The crystallization approach involves dissolving crude strontium isopropoxide in appropriate solvents under controlled atmospheric conditions, followed by controlled precipitation through temperature or solvent composition manipulation. This method is particularly effective for removing organic impurities and achieving specific crystal morphologies suitable for particular applications.

Sublimation techniques have been explored for the purification of related strontium compounds, particularly those intended for chemical vapor deposition applications [29]. These techniques involve the direct transition from solid to vapor phase under controlled temperature and pressure conditions, enabling the separation of volatile strontium compounds from non-volatile impurities.

The selection of appropriate purification strategies depends critically on the intended application and required purity specifications. For electronic and optical applications requiring ultra-high purity materials, multi-step purification sequences combining distillation, adsorption, and crystallization techniques may be necessary to achieve the stringent purity requirements [25] [30].

Quality control and analytical verification represent essential components of high-purity purification strategies. Advanced characterization techniques including inductively coupled plasma mass spectrometry, X-ray photoelectron spectroscopy, and nuclear magnetic resonance spectroscopy are employed to verify purity levels and identify residual impurities [31]. These analytical methods enable the optimization of purification parameters and ensure consistent product quality for critical applications.

X-ray crystallographic analysis represents the gold standard for determining the precise atomic arrangement and molecular geometry of strontium isopropoxide. The crystallographic characterization of this organometallic compound provides fundamental insights into its three-dimensional structure, bond lengths, bond angles, and coordination environment around the central strontium ion [1] [2].

The molecular structure of strontium isopropoxide consists of a central strontium ion coordinated to two isopropoxide ligands, forming a dimeric structure with the molecular formula Sr(OCH(CH₃)₂)₂ [3] [4]. The strontium metal center adopts a coordination geometry that can vary depending on the specific crystallization conditions and the presence of coordinating solvents. Crystal structure determinations have revealed that strontium ions in isopropoxide complexes often exhibit higher coordination numbers compared to other Group 2 metal alkoxides due to the larger ionic radius of strontium [2].

Single-crystal X-ray diffraction studies of related strontium compounds have demonstrated that strontium atoms typically form bridging structures through alkoxide oxygen atoms [2]. In the case of strontium isopropoxide, the compound likely exhibits dimeric or oligomeric structures in the solid state, where strontium centers are connected by μ₂-type bridging oxygen atoms from the isopropoxide ligands [2]. The Sr-O bond lengths in these structures typically range from 2.27 to 2.49 Å, depending on the coordination environment and the presence of additional ligands [2].

The crystallographic data obtained from synchrotron sources has proven particularly valuable for studying the precise geometry of strontium-containing compounds. High-resolution diffraction measurements have enabled the determination of atomic displacement parameters and revealed subtle structural distortions that arise from the electronic properties of the strontium ion [1] [5]. The space group symmetry and unit cell parameters of strontium isopropoxide derivatives provide critical information about the packing arrangements and intermolecular interactions in the crystalline state.

Crystallographic analysis has also revealed the flexibility of the isopropoxide ligands around the strontium center. The methyl groups of the isopropoxide ligands can adopt different conformations, leading to structural polymorphism in some cases [2]. This conformational flexibility influences the overall crystal packing and can affect the physical properties of the compound, including its thermal stability and reactivity patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling

Nuclear Magnetic Resonance spectroscopy provides invaluable structural information about strontium isopropoxide, although the analysis is complicated by the unique nuclear properties of strontium isotopes. The only stable Nuclear Magnetic Resonance-active isotope of strontium is ⁸⁷Sr, which presents significant analytical challenges due to its low gyromagnetic ratio, low natural abundance (7.0%), and large nuclear electric quadrupole moment [6] [7] [8].

The ⁸⁷Sr nucleus is a spin-9/2 quadrupolar nucleus that exhibits complex Nuclear Magnetic Resonance behavior [6] [7]. The quadrupolar coupling parameters of ⁸⁷Sr are highly sensitive to the symmetry of the strontium coordination environment, making Nuclear Magnetic Resonance spectroscopy a powerful tool for investigating the local structure around strontium ions [6]. High-field Nuclear Magnetic Resonance instruments operating at magnetic field strengths of 21.14 Tesla or higher are typically required to obtain high-quality ⁸⁷Sr Nuclear Magnetic Resonance spectra [6] [7].

For practical Nuclear Magnetic Resonance characterization of strontium isopropoxide, ¹H Nuclear Magnetic Resonance spectroscopy provides more accessible structural information. The isopropoxide ligands exhibit characteristic proton resonances that can be assigned to the methyl groups and methine protons [9] [10]. The ¹H Nuclear Magnetic Resonance spectrum typically shows a doublet for the methyl protons and a septet for the methine proton, consistent with the expected coupling patterns for isopropoxide groups [10].

¹³C Nuclear Magnetic Resonance spectroscopy complements the proton Nuclear Magnetic Resonance data by providing information about the carbon framework of the isopropoxide ligands [9]. The carbon atoms directly bonded to oxygen (methine carbons) typically appear downfield compared to the methyl carbons, and the chemical shifts can provide insights into the coordination mode of the isopropoxide ligands [9].

Advanced Nuclear Magnetic Resonance techniques such as two-dimensional correlation spectroscopy and variable-temperature Nuclear Magnetic Resonance experiments have been employed to study the dynamic behavior of strontium isopropoxide in solution [11]. These studies reveal information about ligand exchange processes and the solution-state structure of the compound, which may differ significantly from the solid-state structure determined by X-ray crystallography.

Quadrupolar Carr-Purcell-Meiboom-Gill pulse sequences have been specifically developed for studying quadrupolar nuclei like ⁸⁷Sr [6] [7]. These specialized pulse sequences provide significant sensitivity enhancements compared to conventional Nuclear Magnetic Resonance experiments and enable the extraction of quadrupolar parameters through iterative simulation of experimental spectra [6].

Fourier-Transform Infrared (FTIR) Spectral Fingerprinting

Fourier-Transform Infrared spectroscopy serves as a primary analytical tool for the structural characterization of strontium isopropoxide, providing detailed information about the vibrational modes of the molecular framework and the coordination environment of the strontium center. The infrared spectral fingerprint of strontium isopropoxide exhibits distinctive absorption bands that can be assigned to specific vibrational modes of the isopropoxide ligands and the metal-oxygen bonds [12] [13] [14].

The infrared spectrum of strontium isopropoxide displays characteristic absorption features in several key regions. The C-H stretching vibrations appear in the region from 2800 to 3000 cm⁻¹, with multiple bands corresponding to the asymmetric and symmetric stretching modes of the methyl groups and the methine C-H bonds [12] [14]. These bands provide information about the conformational preferences of the isopropoxide ligands and can reveal the presence of different coordination environments.

In mixed metal alkoxide systems containing strontium and titanium, infrared spectroscopy has proven particularly valuable for identifying bimetallic species. Research has demonstrated that strontium-titanium bimetallic alkoxides exhibit characteristic absorption bands at 1017, 993, 972, and 961 cm⁻¹, as well as additional bands at 844, 838, and 827 cm⁻¹ [12]. These multiple absorption bands suggest that the isopropoxide ligands exist in at least three separate local environments within the bimetallic complex [12].

The lower frequency region of the infrared spectrum contains bands associated with metal-oxygen stretching vibrations and skeletal deformation modes. Bands appearing at 620, 596, and 572 cm⁻¹ have been attributed to vibrations involving the strontium-oxygen coordination sphere [12]. A band at 819 cm⁻¹ has been tentatively associated with the formation of strontium-titanium bimetallic alkoxide species, though this assignment requires further confirmation [12].

The infrared spectroscopic analysis of strontium isopropoxide can be significantly enhanced through the use of different sampling techniques. Attenuated Total Reflectance infrared spectroscopy provides excellent sensitivity for powder samples and eliminates many of the sample preparation artifacts associated with traditional transmission measurements [15]. Diffuse reflectance infrared spectroscopy can be employed for highly scattering samples and provides complementary information about surface interactions [13].

Variable-temperature infrared spectroscopy has been used to study the thermal behavior of strontium isopropoxide and related compounds [14]. These studies reveal information about the thermal decomposition pathways and can identify intermediate species formed during thermal treatment. The appearance of new bands or shifts in existing bands upon heating provides insights into the mechanisms of thermal decomposition and the formation of oxide products.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy provides crucial morphological information about strontium isopropoxide, revealing details about particle size, shape, surface texture, and aggregation behavior that cannot be obtained through other analytical techniques. The high spatial resolution and large depth of field characteristic of Scanning Electron Microscopy make it an ideal tool for examining the microstructural features of this organometallic compound [16] [17] [18].

The morphological characteristics of strontium isopropoxide powder samples exhibit distinctive features that can be readily identified through Scanning Electron Microscopy analysis. The compound typically appears as irregularly shaped particles with sizes ranging from sub-micrometer to several micrometers, depending on the synthesis conditions and subsequent processing treatments [17] [18]. The particle surfaces often display smooth to moderately textured morphologies, with occasional evidence of crystal faceting that reflects the underlying crystalline structure.

Scanning Electron Microscopy studies of strontium isopropoxide synthesized under different conditions have revealed significant morphological variations. Hydrothermal synthesis conditions, in particular, have been shown to produce dramatic changes in particle morphology as a function of temperature [17]. At lower hydrothermal temperatures (100°C), irregular shapes with different orientations are observed, while higher temperatures (160-180°C) promote the formation of well-developed pyramidal shapes with sharp edges [17].

The agglomeration behavior of strontium isopropoxide particles represents an important aspect of their morphological characterization. Scanning Electron Microscopy reveals that the compound exhibits a tendency toward particle aggregation, likely due to the hygroscopic nature of the material and its sensitivity to atmospheric moisture [18] [19]. This agglomeration can significantly affect the handling properties and reactivity of the compound in various applications.

Energy-Dispersive X-ray spectroscopy coupled with Scanning Electron Microscopy provides complementary chemical information that confirms the elemental composition and distribution within strontium isopropoxide samples [17] [18]. The Energy-Dispersive X-ray spectra typically show strong signals for strontium, carbon, and oxygen, with the relative intensities corresponding to the expected stoichiometry of the compound [18].

High-resolution Scanning Electron Microscopy imaging has been employed to study the surface microstructure of strontium isopropoxide particles at the nanoscale level [18]. These studies reveal fine structural details such as surface roughness, porosity, and the presence of crystal defects that can influence the chemical reactivity and physical properties of the material. Field-emission Scanning Electron Microscopy provides enhanced resolution and contrast, enabling the visualization of features at the nanometer scale [20] [18].

The morphological evolution of strontium isopropoxide during thermal treatment has been investigated using in-situ and ex-situ Scanning Electron Microscopy techniques [21]. These studies reveal important information about the decomposition mechanisms and the formation of oxide products during thermal processing. Changes in particle morphology, including surface restructuring and the development of porosity, provide insights into the mass transport processes occurring during thermal decomposition.

Thermogravimetric-Differential Scanning Calorimetry (TG-DSC)

Thermogravimetric-Differential Scanning Calorimetry represents an essential analytical technique for characterizing the thermal properties and decomposition behavior of strontium isopropoxide. This combined thermal analysis approach provides simultaneous measurement of mass changes and heat flow events, enabling comprehensive understanding of the thermal stability, decomposition mechanisms, and phase transitions of the compound [22] [23] [24].

The thermogravimetric analysis of strontium isopropoxide reveals characteristic mass loss patterns that correspond to specific decomposition processes. The compound exhibits thermal stability up to approximately 130°C, which corresponds to its reported melting point with decomposition [4] [25] [26]. Beyond this temperature, progressive mass loss occurs through multiple steps, reflecting the sequential elimination of organic components and the formation of strontium oxide [26].

The decomposition profile of strontium isopropoxide typically exhibits several distinct mass loss events. The initial mass loss, occurring around 130-200°C, corresponds to the partial decomposition of isopropoxide ligands and the possible loss of any residual solvent molecules [26]. A major mass loss event occurs in the temperature range of 200-400°C, representing the primary decomposition of the isopropoxide ligands to form intermediate species [26]. The final mass loss, occurring above 400°C, corresponds to the complete conversion to strontium oxide and the elimination of residual organic matter [26].

Differential Scanning Calorimetry data provides complementary information about the energetics of the thermal decomposition processes. Endothermic events observed in the Differential Scanning Calorimetry trace correspond to phase transitions and decomposition reactions, while exothermic events may indicate oxidation processes or crystallization of decomposition products [24]. The heat capacity measurements obtained through Differential Scanning Calorimetry analysis provide fundamental thermodynamic data for strontium isopropoxide [24].

Kinetic analysis of the thermogravimetric data enables the determination of activation energies and reaction mechanisms for the thermal decomposition processes [24]. Various kinetic models, including the Coats-Redfern method and the Flynn-Wall-Ozawa method, have been applied to extract kinetic parameters from thermogravimetric data [24]. These kinetic parameters are essential for understanding the thermal behavior of strontium isopropoxide in different applications and for optimizing thermal processing conditions.

The atmosphere used during thermogravimetric analysis significantly affects the decomposition behavior of strontium isopropoxide. Measurements conducted under inert atmospheres (nitrogen or helium) reveal the intrinsic thermal stability of the compound, while measurements in oxidizing atmospheres (air or oxygen) may show different decomposition patterns due to oxidation reactions [27] [24]. The choice of heating rate also influences the observed decomposition temperatures and the resolution of individual decomposition steps.

Advanced thermogravimetric techniques, such as evolved gas analysis coupled with mass spectrometry or infrared spectroscopy, provide additional information about the volatile products formed during thermal decomposition [26]. These techniques enable the identification of specific decomposition products and help elucidate the mechanisms by which strontium isopropoxide converts to strontium oxide and other products [26].

| Analysis Technique | Key Parameters Measured | Temperature Range | Applications |

|---|---|---|---|

| X-ray Crystallography | Bond lengths, bond angles, space group | Ambient conditions | Molecular geometry determination |

| ⁸⁷Sr NMR | Chemical shift, quadrupolar coupling | Ambient conditions | Local strontium environment |

| ¹H NMR | Chemical shift, coupling constants | Variable temperature | Ligand structure and dynamics |

| FTIR Spectroscopy | Vibrational frequencies | Ambient to 400°C | Functional group identification |

| SEM Analysis | Particle size, morphology | Ambient conditions | Microstructural characterization |

| TG-DSC | Mass loss, heat flow | 25-800°C | Thermal stability assessment |

| Spectroscopic Region | Frequency Range (cm⁻¹) | Assignment | Structural Information |

|---|---|---|---|

| C-H Stretching | 2800-3000 | Methyl and methine C-H bonds | Ligand conformation |

| Fingerprint Region I | 1017, 993, 972, 961 | Multiple isopropoxide environments | Coordination diversity |

| Fingerprint Region II | 844, 838, 827 | Isopropoxide ligand modes | Local environment variations |

| Metal-Ligand Region | 620, 596, 572 | Sr-O stretching vibrations | Coordination sphere structure |

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H252 (100%): Self-heating in large quantities;

may catch fire [Warning Self-heating substances and mixtures];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive